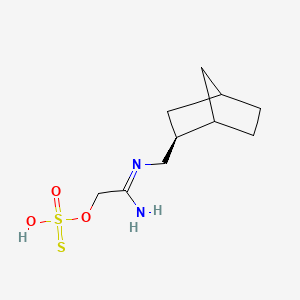
2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butyl group, a diethylaminoethyl group, and a chloro-o-acetotoluidide moiety
Méthodes De Préparation
The synthesis of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride typically involves several steps. One common method is the nucleophilic substitution reaction, where a haloalkane reacts with an amine to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .
In industrial production, the synthesis may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality compound .
Analyse Des Réactions Chimiques
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride .
In substitution reactions, the compound can react with halogens or other nucleophiles to form new products. For example, a reaction with chlorine can produce a chlorinated derivative, while a reaction with an alkyl halide can produce an alkylated product .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a reagent in various biochemical assays and experiments.
In industry, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is used in the production of polymers and other materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride has unique properties that make it valuable for specific applications. Similar compounds include other amine derivatives and chloro-substituted aromatic compounds. the presence of the butyl and diethylaminoethyl groups in this compound provides it with distinct chemical and physical properties that can be advantageous in certain contexts .
Conclusion
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and properties make it valuable for the synthesis of other compounds, as well as for use in various biochemical and pharmaceutical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively.
Propriétés
Numéro CAS |
102489-47-4 |
|---|---|
Formule moléculaire |
C19H33Cl2N3O |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32ClN3O.ClH/c1-5-8-12-23(14-13-22(6-2)7-3)15-18(24)21-19-16(4)10-9-11-17(19)20;/h9-11H,5-8,12-15H2,1-4H3,(H,21,24);1H |
Clé InChI |
HBPOLOPOSNDZMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC[NH+](CC)CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



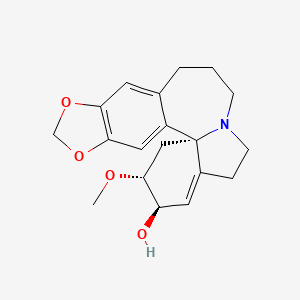
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
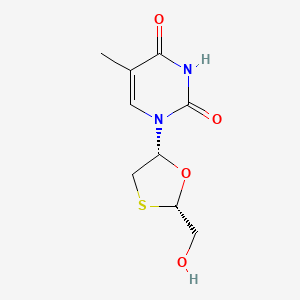
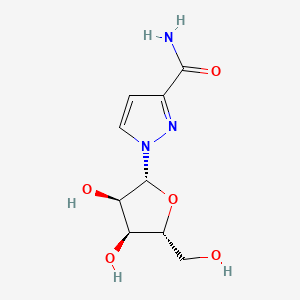
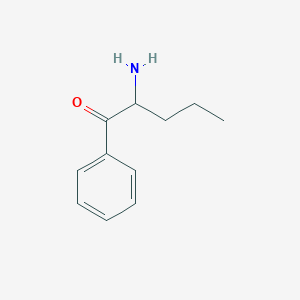
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
